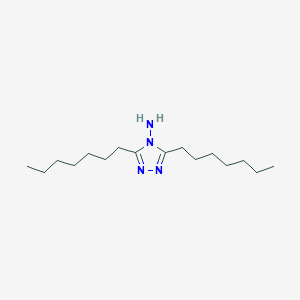
4-Bromo-2-fluoromandelic acid
Übersicht
Beschreibung
4-Bromo-2-fluoromandelic acid, also known as 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetic acid, is a chemical compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.035 . It belongs to the class of mandelic acid derivatives.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H6BrFO3 . Unfortunately, the detailed structural analysis is not available in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
- Zirconium Determination : Halogen-substituted mandelic acids, such as p-bromomandelic acid, have been utilized for the precise determination of zirconium amounts in solutions. The ability to form precipitates with zirconium, which can then be directly weighed or ignited to zirconium oxide, showcases their utility in analytical chemistry for specific metal ion detection and quantification (Belcher, Sykes, & Tatlow, 1954).
Organic Synthesis and Material Science
- Photodimerisation Reactions : Studies on the kinetics of photodimerisation reactions of halogeno-derivatives of trans-cinnamic acid, including those with bromo and fluoro substituents, highlight their potential in synthesizing complex organic structures through light-induced reactions. These reactions are essential for developing materials with specific optical properties (Jenkins et al., 2006).
- Synthesis of Biphenyl Derivatives : The synthesis of halogen-substituted biphenyls, such as 2-fluoro-4-bromobiphenyl, is crucial for manufacturing compounds like flurbiprofen, indicating the role of these derivatives in pharmaceutical manufacturing and organic synthesis (Qiu et al., 2009).
Environmental and Biological Applications
- Fluorescent Probing : Compounds with bromo and fluoro substituents have been used to design fluorescent probes for environmental and biological sensing. For example, a bromo-substituted compound was developed for the detection of hydrazine, a hazardous material, showcasing the application of these derivatives in creating sensitive and selective sensors for environmental monitoring and safety (Zhu et al., 2019).
Electrochemistry and Battery Technology
- Electrolyte Additives for Lithium-Ion Batteries : Bromo-fluoro compounds have been explored as novel bi-functional electrolyte additives for lithium-ion batteries. These additives enhance the safety and performance of batteries by providing overcharge protection and improving thermal stability, indicating their importance in advancing battery technology and ensuring safer energy storage solutions (Zhang Qian-y, 2014).
Safety and Hazards
4-Bromo-2-fluoromandelic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRTHHQYMFCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373670 | |
| Record name | 4-Bromo-2-fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-55-6 | |
| Record name | 4-Bromo-2-fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 668970-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene](/img/structure/B1597858.png)

![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1597860.png)


![Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate](/img/structure/B1597863.png)




